molecular formula C13H24N2O2 B13496820 Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate

Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B13496820
M. Wt: 240.34 g/mol
InChI Key: CXQGWPDDAKAJQO-UHFFFAOYSA-N
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Description

tert-Butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate is a spirocyclic compound featuring a bicyclic framework with a tertiary butyl carbamate group and an amino substituent at the 9-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry as a building block for drug discovery.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-4-6-10(14)13(15)7-5-8-13/h10H,4-9,14H2,1-3H3

InChI Key

CXQGWPDDAKAJQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C12CCC2)N

Origin of Product

United States

Preparation Methods

Synthesis of the Azaspiro Core

A key step is the formation of the azaspiro[3.5]nonane ring system. One documented approach involves the use of 3-((benzylamino)methyl)oxetane cycloalkane-3-ol as a starting material, which undergoes a sequence of reactions:

  • Step 1: Acylation
    The starting compound is reacted with chloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane at low temperatures (below 10 °C) to form an acylated intermediate. This reaction proceeds with high conversion as monitored by thin-layer chromatography (TLC) and yields the chloroacetylated compound after purification by column chromatography.

  • Step 2: Self-Cyclization
    The chloroacetylated intermediate undergoes intramolecular cyclization under inert atmosphere (e.g., nitrogen) in a polar aprotic solvent with a strong base such as sodium hydride or n-butyl lithium. This step forms the spirocyclic ring system.

  • Step 3: Reduction
    The cyclized intermediate is reduced using lithium aluminum hydride in an inert atmosphere to convert ketone or acyl groups into alcohols or amines as required.

  • Step 4: Deprotection
    The benzyl protecting group on the nitrogen is removed by catalytic hydrogenation using palladium on carbon under hydrogen pressure (20-100 psi) at mild temperatures (20-50 °C) for 8-20 hours. Acetic acid may be added as an activator to facilitate the reaction.

This four-step sequence yields the 2,5-dioxa-8-azaspiro[3.5]nonane core, which is structurally related to the target compound tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate.

Introduction of the tert-Butyl Carboxylate Group

The tert-butyl carboxylate moiety at the 5-position can be introduced via esterification or nucleophilic substitution reactions. One reported method involves:

  • Starting from tert-butyl 4-methylenepiperidine-1-carboxylate, which is treated with zinc/copper couple and 2,2,2-trichloroacetyl chloride in dimethoxyethane (DME) under nitrogen atmosphere.
  • The reaction mixture is stirred at room temperature overnight, followed by careful quenching with saturated ammonium chloride solution.
  • The organic phase is extracted, washed, dried, and purified via flash chromatography to afford tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate as a white powder with moderate yield (~15%).

This intermediate can be further transformed into the amino derivative by reductive amination or other functional group conversions.

Reductive Amination and Functional Group Transformations

Reductive amination is a pivotal step to install the amino group at the 9-position of the azaspiro compound. For example:

  • The ketone intermediate tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate is reacted with an amine source under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or hydrogenation catalysts.
  • This step is often carried out in solvents like methanol or dichloromethane under mild conditions to preserve stereochemistry and avoid over-reduction.

Subsequent deprotection steps yield the free amino compound this compound.

Alternative Synthetic Routes

Other synthetic routes reported include:

  • Multi-step sequences involving azide intermediates, mesylation, and palladium-catalyzed hydrogenation to introduce the amino group and spirocyclic framework.
  • Use of chiral N-tert-butanesulfinyl imines for asymmetric synthesis of nitrogen heterocycles, which can be adapted to prepare enantiomerically enriched azaspiro compounds.

Comparative Analysis of Preparation Methods

Step Method A (Ref) Method B (Ref) Method C (Ref)
Starting Material 3-((benzylamino)methyl)oxetane cycloalkane-3-ol tert-butyl 4-methylenepiperidine-1-carboxylate Halogenated azaspiro intermediates
Key Reaction Acylation, cyclization, reduction, hydrogenation Zn/Cu coupling with trichloroacetyl chloride, reductive amination Mesylation, azide substitution, catalytic hydrogenation
Protecting Group Strategy Benzyl protection on nitrogen tert-butyl carbamate (Boc) protection Boc and other carbamate protections
Yield Moderate to high (not explicitly quantified) Moderate (~15% for key intermediate) Variable, dependent on step
Scalability Suitable for industrial scale Laboratory scale Laboratory scale
Advantages Readily available raw materials, short route, high yield Straightforward synthesis of key intermediate Versatile functional group transformations
Limitations Requires careful control of reaction conditions Lower yield, more steps Multi-step and potentially lower overall yield

Data Table: Reaction Conditions Summary

Step Reagents/Conditions Solvent Temperature Time Notes
Acylation Chloroacetyl chloride, triethylamine Dichloromethane ≤ 10 °C initially 16 hours Slow addition, controlled temperature
Cyclization Sodium hydride or n-butyl lithium Polar aprotic solvent Room temperature Several hours Inert atmosphere (N2)
Reduction Lithium aluminum hydride Ether solvents 0-25 °C Several hours Inert atmosphere
Deprotection (Hydrogenation) Pd/C, H2 (20-100 psi), acetic acid activator Ethanol or methanol 20-50 °C 8-20 hours Catalytic hydrogenation
Zn/Cu Coupling Zn/Cu couple, 2,2,2-trichloroacetyl chloride Dimethoxyethane (DME) 15 °C to RT Overnight Under nitrogen atmosphere
Quenching Saturated NH4Cl solution Aqueous Ice bath 4 hours Slow addition to avoid exotherm

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, secondary or primary amines, and carboxylic acids .

Scientific Research Applications

Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

Key analogs differ in the position of amino/oxo groups and heteroatom substitutions (e.g., oxygen vs. nitrogen). These variations influence molecular weight, polarity, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CCS [M+H]+ (Ų) Availability/Stability
tert-Butyl 8-amino -5-azaspiro[3.5]nonane-5-carboxylate C₁₃H₂₄N₂O₂ 240.18 Amino (8-position) 161.7 Limited data; CCS available
tert-Butyl 2-amino -5-azaspiro[3.5]nonane-5-carboxylate C₁₂H₂₂N₂O₂* ~226.32 Amino (2-position) N/A Discontinued
tert-Butyl 2-amino-8-oxa -5-azaspiro[3.5]nonane-5-carboxylate C₁₂H₂₂N₂O₃ 242.32 Amino (2-position), oxa (8-position) N/A Temporarily out of stock
tert-Butyl 8-hydroxy -5-azaspiro[3.5]nonane-5-carboxylate C₁₃H₂₃NO₃ 241.33 Hydroxyl (8-position) N/A Available (95% purity)
tert-Butyl 2-oxo -5-azaspiro[3.5]nonane-5-carboxylate C₁₃H₂₁NO₃ 239.31 Oxo (2-position) 158.4 Available (95–98% purity)
tert-Butyl 7-amino-5-oxa -2-azaspiro[3.5]nonane-2-carboxylate C₁₂H₂₂N₂O₃ 242.31 Amino (7-position), oxa (5-position) N/A No availability data

*Estimated based on similar analogs.

Key Observations:

Amino Group Position: The 8-amino analog (CCS = 161.7 Ų) exhibits a larger CCS than the 2-oxo derivative (158.4 Ų), suggesting increased conformational flexibility or steric bulk due to the amino group .

Heteroatom Substitution : Oxygen-containing analogs (e.g., 8-oxa) show higher polarity, impacting solubility and pharmacokinetic properties .

Stability: Discontinued compounds (e.g., 2-amino variant) may face synthesis challenges or instability , whereas hydroxyl and oxo derivatives remain commercially available .

Biological Activity

Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a spirocyclic framework, which is significant for its biological activity. The IUPAC name is This compound , with a molecular formula of C13H24N2O2C_{13}H_{24}N_{2}O_{2} and a molecular weight of approximately 240.35 g/mol. The compound is typically stored at low temperatures (4°C) to maintain its stability.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to parasitic infections, particularly those affecting neglected tropical diseases.

Antiparasitic Activity

Recent research has highlighted the compound's potential as an antiparasitic agent. For instance, studies involving Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT), demonstrated that derivatives of this compound exhibited significant growth inhibition against the parasite. High-throughput screening identified several analogs with promising activity profiles, suggesting that modifications to the spirocyclic structure could enhance efficacy and selectivity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Table 1 summarizes key findings from recent studies on various derivatives of this compound:

Compound ID R Group pEC50 (μM) HLM Cl int (μg/min/mg protein) Aq. Solubility (μM)
NEU-1207-N(CH₃)₂>7.0190>300
NEU-1208-C₂H₅6.818013
NEU-1209-C₃H₇6.0>300<3

The data indicates that structural modifications significantly influence both potency and pharmacokinetic properties, with certain groups enhancing solubility and reducing metabolic clearance.

Case Studies

  • Case Study on Trypanosomiasis : A study conducted on a series of azaindole derivatives, including this compound, revealed promising results in inhibiting T. brucei. The lead compound demonstrated favorable pharmacokinetic properties but required further optimization to enhance blood-brain barrier penetration for effective treatment in stage 2 HAT cases .
  • Preclinical Evaluation : In vivo studies assessed the pharmacodynamics and pharmacokinetics of selected derivatives, indicating that while some compounds showed high initial potency, their rapid clearance limited their therapeutic potential .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate, and how do reaction conditions influence product purity?

Synthesis involves multi-step organic reactions, including spirocyclic ring formation (e.g., [3+2] cycloaddition) and Boc protection. For example, tert-butyl 2-cyano analogs are synthesized using intermediates under anhydrous conditions (e.g., THF, inert atmosphere). Reaction parameters like temperature (0–25°C), solvent polarity, and catalyst choice (e.g., Pd-mediated cross-coupling) critically affect yield. Purification via silica gel chromatography (hexane/EtOAc gradients) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • X-ray crystallography (using SHELX software) resolves spirocyclic conformation and stereochemistry .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ m/z 241.19) .
  • NMR spectroscopy (1H/13C, 2D COSY/HMBC) identifies amine protons (δ 1.5–2.5 ppm) and Boc-group carbons (δ 80–85 ppm).
  • Ion mobility spectrometry predicts collision cross-sections (e.g., 161.7 Ų for [M+H]+) to validate structure .

Q. What chemical transformations are feasible for this compound?

  • Nucleophilic substitution at the amine (e.g., with alkyl halides in DMF/K2CO3) forms secondary amines .
  • Boc deprotection (TFA/DCM) yields free amines for functionalization.
  • Oxidation (mCPBA) or reductive amination (NaBH3CN) modifies the spirocyclic core. Optimize pathways by controlling solvent polarity and stoichiometry .

Q. What are the best practices for handling and storage?

Store under inert atmosphere (N2/Ar) at 2–8°C in amber vials to prevent light/moisture degradation. Use molecular sieves and lyophilize for long-term stability at -20°C. Handle in fume hoods with nitrile gloves .

Advanced Research Questions

Q. How can synthesis yields be optimized in multi-step reactions?

  • Kinetic control (0°C) during ring-closing steps favors spirocycle formation .
  • Boc protection stabilizes reactive intermediates.
  • Pd catalysts (e.g., Pd(OAc)2) improve cross-coupling efficiency. Monitor progress via TLC (ninhydrin staining) and terminate reactions at 85–90% conversion .

Q. What methodologies elucidate its biological activity and enzyme interactions?

  • Molecular docking (AutoDock Vina) predicts binding to targets like kinases, leveraging the spirocyclic core as a pharmacophore .
  • Enzyme inhibition assays (IC50 determination) and surface plasmon resonance (SPR) quantify binding kinetics (kₐ/kd). Compare with analogs for structure-activity relationships (SAR) .

Q. How to resolve contradictions in structural data (e.g., NMR vs. crystallography)?

Cross-validate with X-ray data (SHELXL-refined) for absolute configuration and 2D NMR (NOESY) for spatial proton proximity. Use DFT calculations (Gaussian09) to reconcile theoretical/experimental NMR shifts .

Q. What strategies assess stability under varying pH/temperature?

Perform accelerated stability studies : incubate in buffers (pH 3–10, 25–60°C) and analyze degradation via HPLC-UV (C18 column, 220 nm). Identify products (e.g., de-Boc compounds) with LC-MS . Use Arrhenius plots to extrapolate shelf-life .

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